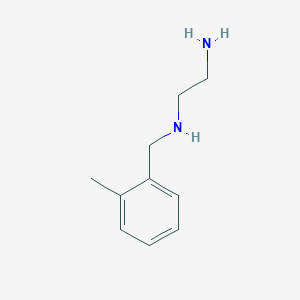

N-(2-aminoethyl)-N-(2-methylbenzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2-methylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9-4-2-3-5-10(9)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKMFHVWDDNEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608593 | |

| Record name | N~1~-[(2-Methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622373-91-5 | |

| Record name | N1-[(2-Methylphenyl)methyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622373-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-[(2-Methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Aminoethyl N 2 Methylbenzyl Amine and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing N-(2-aminoethyl)-N-(2-methylbenzyl)amine and its related structures rely on fundamental organic reactions that are widely used in medicinal and process chemistry. These include reductive amination, amine coupling, and multi-component reactions.

Reductive Amination Strategies for this compound

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis. masterorganicchemistry.com This process typically involves two main steps: the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. youtube.comlibretexts.org This can be performed in a one-pot reaction. organic-chemistry.org

For the synthesis of this compound, two primary reductive amination routes are feasible:

Route A: The reaction of 2-methylbenzaldehyde (B42018) with an excess of ethylenediamine (B42938). The initial condensation forms an imine, which is then reduced. The use of excess ethylenediamine helps to minimize the formation of the dialkylated byproduct.

Route B: The reaction of N-(2-methylbenzyl)amine with a protected form of aminoacetaldehyde, such as N-Boc-aminoacetaldehyde. Following the reductive amination step, the protecting group (e.g., Boc) is removed to yield the final product.

The reduction of the imine intermediate can be accomplished using various reducing agents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, is another common method. google.comchemicalbook.com

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Conditions |

| 2-Methylbenzaldehyde | Ethylenediamine | Sodium Triacetoxyborohydride | Dichloromethane (B109758) | Room Temperature, 12-24h |

| 2-Methylbenzaldehyde | Ethylenediamine | H₂ / Pd/C | Methanol | 20-30°C, Atmospheric Pressure, 5-10h google.com |

| N-(2-methylbenzyl)amine | N-Boc-aminoacetaldehyde | Sodium Cyanoborohydride | Methanol | pH 5-6, Room Temperature, 8-16h |

Amine Coupling Reactions in this compound Synthesis

Amine coupling reactions, specifically N-alkylation, provide a direct route to the target compound. This approach involves the nucleophilic substitution of a suitable alkyl halide with an amine. For the synthesis of this compound, the most straightforward strategy is the reaction of 2-methylbenzyl chloride with an excess of ethylenediamine.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common. As with reductive amination, using a large excess of the diamine is crucial to favor mono-alkylation and reduce the formation of undesired N,N'-bis(2-methylbenzyl)ethylenediamine.

| Alkylating Agent | Amine | Base | Solvent | Typical Conditions |

| 2-Methylbenzyl chloride | Ethylenediamine (excess) | Potassium Carbonate | Acetonitrile | 60-80°C, 12-24h |

| 2-Methylbenzyl bromide | Ethylenediamine (excess) | Triethylamine | Tetrahydrofuran (THF) | Room Temperature to 50°C, 18-36h |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov While a specific named MCR for the direct synthesis of this compound is not prominently documented, analogous three-component reactions can be envisioned. mdpi.comresearchgate.net

For instance, a variation of the Petasis reaction or a related Mannich-type reaction could potentially be adapted. A hypothetical MCR could involve 2-methylbenzylamine (B130908), formaldehyde, and a cyanide source, followed by reduction. However, these pathways are often more complex to optimize for a simple target like this compound compared to the more convergent reductive amination or N-alkylation strategies. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves strategies such as using alternative energy sources, selecting sustainable solvents and reagents, and improving atom economy. walisongo.ac.id

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. nih.gov By using microwave irradiation as a heat source, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and purities. arkat-usa.orgscispace.com

Both reductive amination and N-alkylation reactions are amenable to microwave heating. organic-chemistry.org For the synthesis of this compound, a mixture of 2-methylbenzaldehyde and ethylenediamine with a solid-supported reducing agent could be irradiated in a microwave reactor. This solvent-free approach or the use of a high-boiling, microwave-absorbent green solvent like ethanol (B145695) or water can significantly reduce reaction times and simplify purification. rsc.orgnih.gov

| Reaction Type | Reactants | Conditions | Time (Conventional) | Time (Microwave) |

| Reductive Amination | 2-Methylbenzaldehyde, Ethylenediamine | NaBH₄, Ethanol | 12 hours | 15 minutes organic-chemistry.org |

| N-Alkylation | 2-Methylbenzyl chloride, Ethylenediamine | K₂CO₃, neat | 24 hours | 30 minutes |

Sustainable Reagent and Solvent Selection

The selection of reagents and solvents is a critical aspect of green synthesis. nih.gov Traditional syntheses often employ hazardous solvents like dichloromethane or chlorinated hydrocarbons. Replacing these with more environmentally benign alternatives such as water, ethanol, 2-propanol, or ethyl acetate (B1210297) can drastically reduce the environmental footprint of the process. researchgate.net

In the context of reductive amination, while reagents like sodium cyanoborohydride are effective, they are also highly toxic. Greener alternatives include catalytic transfer hydrogenation, where a benign hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) is used in place of hydrogen gas, or the use of less toxic borohydride (B1222165) reagents. organic-chemistry.org Similarly, for N-alkylation reactions, moving away from volatile organic solvents and exploring aqueous conditions can be beneficial. The use of phase-transfer catalysts can facilitate reactions between organic substrates and aqueous reagents, further enhancing the green credentials of the synthesis.

Advanced Synthetic Techniques for Complex Analogues

The demand for libraries of this compound analogues for screening purposes has driven the development of advanced synthetic techniques. These methods offer advantages in terms of efficiency, scalability, and the ability to introduce molecular complexity and stereochemical control.

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of this compound derivatives. This approach involves attaching a starting material to a solid support, typically a polystyrene resin, and then carrying out a sequence of reactions. The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.

A potential solid-phase synthesis strategy for this compound analogues could involve the initial immobilization of a protected ethylenediamine derivative onto a suitable resin. For instance, mono-Boc-protected ethylenediamine can be attached to a chlorotrityl chloride resin. Following the deprotection of the second amino group, N-alkylation can be achieved by reacting the resin-bound amine with a variety of substituted benzyl (B1604629) halides, including 2-methylbenzyl bromide. Subsequent cleavage from the resin, typically under acidic conditions, would yield the desired N-substituted ethylenediamine derivatives. This method is amenable to automation and parallel synthesis, allowing for the efficient production of a diverse range of analogues.

Table 1: Key Steps in a Plausible Solid-Phase Synthesis of this compound Analogues

| Step | Description | Reagents and Conditions |

| 1. Resin Loading | Attachment of a protected ethylenediamine to the solid support. | Mono-Boc-ethylenediamine, Chlorotrityl chloride resin, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) |

| 2. Deprotection | Removal of the protecting group to expose the free amine. | Trifluoroacetic acid (TFA) in DCM |

| 3. N-Alkylation | Introduction of the substituted benzyl group. | Substituted benzyl bromide (e.g., 2-methylbenzyl bromide), DIPEA, Dimethylformamide (DMF) |

| 4. Cleavage | Release of the final product from the solid support. | TFA in DCM |

The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several stereoselective strategies can be envisioned for the synthesis of such compounds.

One of the most powerful methods for the asymmetric synthesis of chiral amines is through the reductive amination of a prochiral ketone or aldehyde with a chiral amine or the reductive amination of a ketone or aldehyde with an achiral amine in the presence of a chiral catalyst. d-nb.inforesearchgate.netresearchgate.net For the synthesis of a chiral this compound analogue, a stereoselective reductive amination could be employed. For example, the reaction of 2-methylbenzaldehyde with a chiral aminoethyl derivative, followed by reduction of the resulting imine, can lead to the formation of the desired product with high diastereoselectivity. The choice of the chiral auxiliary and the reducing agent is critical for achieving high stereocontrol. nih.gov

Another approach involves the use of transition metal-catalyzed asymmetric hydrogenation of a suitable enamine or imine precursor. acs.org Catalytic systems based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands have been shown to be highly effective in producing chiral amines with high enantiomeric excess.

Table 2: Comparison of Potential Stereoselective Synthesis Strategies

| Strategy | Description | Key Features | Potential Challenges |

| Chiral Auxiliary-based Reductive Amination | Reaction of a prochiral carbonyl with a chiral amine, followed by reduction. | Well-established, predictable stereochemical outcome. | Requires stoichiometric amounts of the chiral auxiliary and subsequent removal. |

| Catalytic Asymmetric Reductive Amination | Reaction of a carbonyl and an amine with a chiral catalyst and a reducing agent. | High atom economy, catalytic use of the chiral source. | Catalyst development and optimization can be challenging. |

| Asymmetric Hydrogenation of Imines | Hydrogenation of a prochiral imine using a chiral transition metal catalyst. | High enantioselectivities achievable. | Synthesis of the imine precursor may require additional steps. |

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from reaction mixtures are critical steps to obtain the compound in high purity. The basic nature of the two amino groups in the molecule dictates the choice of purification techniques.

Column Chromatography: Flash column chromatography is a widely used method for the purification of amines. orgsyn.org Due to the basicity of this compound, standard silica (B1680970) gel chromatography can sometimes lead to peak tailing and poor separation. To mitigate these issues, the silica gel can be deactivated by pre-treating it with a small amount of a tertiary amine, such as triethylamine, in the eluent system. Alternatively, basic alumina (B75360) can be used as the stationary phase. asianpubs.org Reversed-phase chromatography on C18-functionalized silica gel is another effective technique, particularly for more polar analogues. teledyneisco.comnih.govresearchgate.net

Crystallization: Crystallization is a highly effective method for purifying solid compounds. uct.ac.zaillinois.edu this compound, being a basic compound, can be converted into a salt by treatment with an appropriate acid, such as hydrochloric acid or oxalic acid. These salts often exhibit well-defined crystalline structures and can be purified by recrystallization from a suitable solvent or solvent mixture. nih.govresearchgate.net The choice of the acid and the recrystallization solvent is crucial for obtaining high-purity crystals. After purification, the free base can be regenerated by treatment with a base.

Distillation: For liquid analogues of this compound, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable. google.com This technique separates compounds based on their boiling points and is particularly useful for removing non-volatile impurities.

Table 3: Overview of Purification Methodologies

| Method | Principle | Advantages | Disadvantages |

| Column Chromatography | Differential partitioning between a stationary and a mobile phase. | Applicable to a wide range of compounds, can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. |

| Crystallization | Formation of a solid crystalline structure from a solution. | Can provide very high purity, scalable. | Requires the compound to be a solid or form a stable crystalline salt. |

| Distillation | Separation based on differences in boiling points. | Effective for volatile liquids, can be used on a large scale. | Not suitable for thermally unstable compounds or for separating compounds with similar boiling points. |

Spectroscopic and Structural Elucidation of N 2 Aminoethyl N 2 Methylbenzyl Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(2-aminoethyl)-N-(2-methylbenzyl)amine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, a complete assignment of all protons and carbons can be achieved.

1H NMR Spectroscopic Analysis

The aromatic protons on the 2-methylbenzyl group are expected to appear in the downfield region, typically between δ 7.0 and 7.4 ppm. rsc.org The exact chemical shifts and splitting patterns will be influenced by the position of the methyl group on the aromatic ring. The benzylic protons (Ar-CH2-N) would likely resonate as a singlet around δ 3.8 ppm. rsc.org The methyl protons of the 2-methylbenzyl group would give rise to a singlet at approximately δ 2.3 ppm. rsc.org

The protons of the ethylenediamine (B42938) backbone (-NCH2CH2NH2) are expected in the aliphatic region of the spectrum. The two methylene (B1212753) groups would likely appear as distinct multiplets, possibly triplets, in the range of δ 2.5-3.0 ppm. rsc.org The protons of the primary amine (-NH2) and the secondary amine (-NH-) would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.4 | Multiplet |

| Ar-CH2-N | ~ 3.8 | Singlet |

| -N-CH2-CH2-NH2 | 2.5 - 3.0 | Multiplet/Triplet |

| -N-CH2-CH2-NH2 | 2.5 - 3.0 | Multiplet/Triplet |

| Ar-CH3 | ~ 2.3 | Singlet |

| -NH2 | Variable | Broad Singlet |

13C NMR Spectroscopic Analysis

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon skeleton of the molecule. Based on data from analogous compounds like N-benzyl-4-methyl-aniline and N-methylbenzylamine, the expected chemical shifts for this compound can be estimated. rsc.orgnih.gov

The aromatic carbons of the 2-methylbenzyl group will have signals in the δ 125-140 ppm range. The quaternary carbon attached to the methyl group and the benzylic methylene group will have distinct chemical shifts within this region. rsc.org The benzylic carbon (Ar-CH2-N) is expected around δ 54 ppm. rsc.org The methyl carbon (Ar-CH3) would likely appear at approximately δ 20 ppm. rsc.org

The two methylene carbons of the ethylenediamine moiety (-NCH2CH2NH2) are expected to have signals in the aliphatic region, typically between δ 35 and 55 ppm. rsc.org The specific chemical shifts will be influenced by the neighboring nitrogen atoms.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 125 - 130 |

| Aromatic C-quat | 135 - 140 |

| Ar-CH2-N | ~ 54 |

| -N-CH2-CH2-NH2 | 35 - 55 |

Specialized NMR Techniques for Conformational Analysis (e.g., Variable Temperature NMR)

The ethylenediamine and benzyl (B1604629) groups in this compound introduce conformational flexibility. Specialized NMR techniques, such as Variable Temperature (VT) NMR, can be employed to study the dynamic processes and conformational equilibria in solution. scielo.br

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, line broadening, or the coalescence of signals. scielo.br These changes can provide information about the energy barriers for bond rotations and the populations of different conformers. For example, at low temperatures, the interconversion between different conformers may slow down on the NMR timescale, leading to the appearance of separate signals for each conformer. scielo.br Conversely, at higher temperatures, rapid interconversion can lead to averaged signals. scielo.br Such studies are crucial for understanding the three-dimensional structure and dynamic behavior of the molecule in solution. nih.gov

Vibrational Spectroscopy Investigations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy Characterization

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The presence of both primary and secondary amine groups will give rise to distinct N-H stretching and bending vibrations. orgchemboulder.com

The N-H stretching vibrations of the primary amine (-NH2) are expected to appear as two bands in the region of 3400-3250 cm-1. orgchemboulder.com The secondary amine (-NH-) will show a single, weaker band in a similar region. orgchemboulder.com The N-H bending vibrations for the primary amine are typically observed around 1650-1580 cm-1. orgchemboulder.com

The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methyl groups will be present in the 3100-2850 cm-1 region. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm-1 range. The C-N stretching vibrations for both aromatic and aliphatic amines are expected in the 1335-1020 cm-1 region. orgchemboulder.com The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Primary Amine (-NH2) | N-H Stretch | 3400 - 3250 (two bands) |

| Secondary Amine (-NH-) | N-H Stretch | 3350 - 3310 (one band) |

| Primary Amine (-NH2) | N-H Bend | 1650 - 1580 |

| Aromatic & Aliphatic C-H | C-H Stretch | 3100 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Aromatic & Aliphatic C-N | C-N Stretch | 1335 - 1020 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules, such as amines, without causing significant fragmentation. rsc.orgresearchgate.net In positive ion mode, the analyte molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₀H₁₆N₂), the expected exact mass is approximately 164.13 g/mol . Therefore, the primary ion observed in the full scan ESI-MS spectrum would be the [M+H]⁺ ion at an m/z of approximately 165.14.

Tandem mass spectrometry (MS/MS) of the protonated molecule induces fragmentation, providing structural information. The fragmentation of N-benzylated compounds is often dominated by the formation of a stable benzyl or tropylium (B1234903) cation. researchgate.net For this compound, the primary fragmentation pathways are expected to involve the cleavage of the C-N bonds.

Key Expected Fragmentation Pathways:

Loss of the 2-methylbenzyl group: Cleavage of the bond between the benzyl carbon and the nitrogen atom would result in the formation of a 2-methylbenzyl cation (m/z 105) and a neutral fragment.

Cleavage of the ethylenediamine backbone: Fragmentation can occur along the ethyl chain, leading to characteristic ions. For instance, cleavage alpha to the tertiary nitrogen could lead to the formation of an ion at m/z 121 by loss of CH₂=NH₂.

Interactive Data Table: Predicted ESI-MS Fragments for [C₁₀H₁₆N₂ + H]⁺

| m/z (approx.) | Proposed Ion Structure | Fragmentation Pathway |

| 165.14 | [C₁₀H₁₇N₂]⁺ | Protonated molecule [M+H]⁺ |

| 121.11 | [C₈H₁₃N]⁺ | Loss of CH₃N (azomethine) |

| 105.07 | [C₈H₉]⁺ | 2-methylbenzyl cation |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl) |

| 44.05 | [C₂H₆N]⁺ | Aminoethyl fragment |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is suitable for volatile and thermally stable compounds. The analysis of polar compounds like amines can be challenging due to their potential to interact with the GC column, which can be addressed by chemical derivatization to increase volatility and improve peak shape. researchgate.net

In GC-MS, electron ionization (EI) is typically used, which is a hard ionization technique that causes extensive fragmentation. whitman.edu This fragmentation pattern is highly reproducible and serves as a fingerprint for compound identification by comparison with spectral libraries.

The fragmentation of aliphatic amines in EI-MS is dominated by α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon is broken, leading to the formation of a stable immonium ion. miamioh.edu The loss of the largest alkyl group is generally preferred. miamioh.edu For this compound, the most significant fragmentation would be the cleavage of the C-C bond in the ethyl group or the cleavage of the benzyl-nitrogen bond.

Interactive Data Table: Predicted GC-MS (EI) Fragments for C₁₀H₁₆N₂

| m/z (approx.) | Proposed Ion Structure/Fragment | Fragmentation Pathway |

| 164 | [C₁₀H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [C₉H₁₃N₂]⁺ | Loss of a methyl radical (from benzyl group) |

| 121 | [C₈H₁₃N]⁺ | α-cleavage, loss of CH₂NH₂ radical |

| 105 | [C₈H₉]⁺ | 2-methylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 44 | [C₂H₆N]⁺ | Iminium ion from α-cleavage [CH₂NHCH₃]⁺ |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is the primary technique for obtaining fundamental information about the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netijert.org

For instance, the crystal structure of a rhenium(I) complex, (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I), reveals how a modified diethylenetriamine (B155796) ligand coordinates to a metal center. nih.gov In this structure, the ligand coordinates in a tridentate fashion, and the Re—N bond distances are reported to be in the range of 2.173 to 2.228 Å. nih.gov Another related structure, a copper(II) complex with a Schiff base ligand derived from salicylaldehyde (B1680747) and N-(2-aminoethyl)ethane-1,2-diamine, shows a distorted square-pyramidal geometry around the copper atom. researchgate.net Such studies are crucial for understanding the steric and electronic properties that govern the coordination chemistry and molecular packing of these types of amine ligands.

Interactive Data Table: Example Crystallographic Data from a Related Rhenium(I) Complex. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.0123 (3) |

| b (Å) | 16.5134 (6) |

| c (Å) | 14.8687 (5) |

| β (°) | 99.303 (2) |

| Volume (ų) | 2184.22 (13) |

| Z | 4 |

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.comnih.gov It provides a unique "fingerprint" for a crystalline solid, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com This technique is essential in pharmaceutical and materials science for several applications. researchgate.netresearchgate.netthermofisher.com

Key Applications of PXRD:

Phase Identification: The PXRD pattern of a compound is unique and can be used to identify it by comparing the experimental pattern to a database of known patterns. msesupplies.com

Purity Assessment: The presence of crystalline impurities can be detected as additional peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, allowing for their identification and characterization. researchgate.net

Crystallinity Determination: PXRD can be used to assess the degree of crystallinity in a sample, distinguishing between crystalline and amorphous content.

Although no experimental PXRD data for this compound is available, a typical dataset would consist of a list of 2θ angles with their corresponding d-spacings and relative intensities, which can be calculated from the diffraction peaks using Bragg's Law (nλ = 2d sinθ). americanpharmaceuticalreview.comnih.gov

Interactive Data Table: Illustrative Example of a Powder X-ray Diffraction Dataset

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 25.4 | 3.50 | 70 |

| 28.9 | 3.09 | 55 |

Computational Chemistry and Theoretical Studies on N 2 Aminoethyl N 2 Methylbenzyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometries, energies, and various spectroscopic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of N-(2-aminoethyl)-N-(2-methylbenzyl)amine, likely in a solvent, would provide information about its conformational dynamics, flexibility, and interactions with its environment. No such simulation studies for this specific compound are available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Parameters

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific chemical property. To build a QSAR model involving this compound, a dataset of structurally related compounds with measured activity would be required. From this, molecular descriptors for this compound could be calculated and used within the model. There are no published QSAR studies that include this compound or focus on its specific structural parameters.

Artificial Neural Network (ANN) Applications in Predicting Chemical Properties (e.g., pKa values)

Artificial Neural Networks are a subset of machine learning and are increasingly used to predict chemical properties like the acid dissociation constant (pKa). While general ANN models exist for predicting the pKa of amines, no studies have published a specific, validated pKa prediction for this compound using this methodology. strath.ac.ukrsc.orgmdpi.comnih.govuregina.ca Developing a reliable prediction would typically involve training a neural network on a large dataset of structurally similar amines with experimentally determined pKa values.

Reactivity and Reaction Mechanism Studies of N 2 Aminoethyl N 2 Methylbenzyl Amine

Mechanistic Investigations of Bond Cleavages

Detailed mechanistic studies specifically on N-(2-aminoethyl)-N-(2-methylbenzyl)amine are not extensively documented in the reviewed literature. However, the reactivity of related N-substituted ethylenediamines and benzylamines allows for the discussion of plausible bond cleavage mechanisms.

The cleavage of N-C bonds in amines can proceed through various mechanisms, often dictated by the reaction conditions and the structure of the molecule. For this compound, the benzylic C-N bond is a potential site for scission due to the stability of the resulting benzyl (B1604629) carbocation or radical.

One potential pathway for N-C bond cleavage involves oxidative methods. The presence of the nitrogen atoms can facilitate oxidation, leading to the formation of an iminium ion intermediate. Subsequent nucleophilic attack or further oxidation can result in the cleavage of the C-N bond. While specific studies on the target molecule are unavailable, research on the cleavage of C-N bonds in amides has demonstrated that activation of the nitrogen, for instance through N-acylation, can make the C-N bond more susceptible to cleavage under transition-metal-free conditions mdpi.com.

Another possibility for N-C bond scission is through reductive cleavage, although this is generally more challenging for unstrained amines. In specific cases, such as highly strained systems or through enzymatic processes, C-N bond cleavage can be induced. For instance, studies on thiamin derivatives have explored the mechanism of C-N bond cleavage between heterocyclic rings nih.gov.

It is important to note that without direct experimental or computational studies on this compound, these proposed mechanisms remain hypothetical pathways based on the reactivity of analogous functional groups.

The structure of this compound does not lend itself to a classical retro-Michael addition, as it is not an adduct of a Michael-type reaction. Retro-Michael reactions typically involve the cleavage of a carbon-carbon or carbon-heteroatom bond that was formed through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue researchgate.net.

However, it is conceivable that derivatives of this compound could undergo such reactions. For instance, if the primary amino group were to react with an α,β-unsaturated system in a Michael addition, the resulting product would have the potential to undergo a retro-Michael reaction under appropriate conditions, such as heating or changes in pH researchgate.net. The stability of the resulting products and the reaction conditions would be critical in determining the favorability of the forward (Michael addition) versus the reverse (retro-Michael) reaction. Studies on uracil (B121893) adducts have shown that the equilibrium between Michael and retro-Michael reactions can be controlled by temperature and reaction time researchgate.net.

Acid-Base Equilibria and Protonation Mechanisms

The presence of two amine functionalities, a primary and a secondary amine, in this compound dictates its acid-base properties. The differing electronic environments of these two nitrogen atoms result in different basicities (pKa values) and a specific order of protonation.

The following table provides a hypothetical comparison of pKa values based on typical ranges for primary and secondary amines, and the known value for a related compound.

| Amine Functionality | Expected pKa Range | Reference Compound | Reference pKa |

| Primary Aliphatic Amine | 9.0 - 10.5 | Ethylamine | 10.6 |

| Secondary Aliphatic Amine | 10.5 - 11.5 | Diethylamine | 11.1 |

| This compound (Primary) | Estimated 9.5 - 10.5 | - | - |

| This compound (Secondary) | Estimated 10.0 - 11.0 | - | - |

Note: The pKa values for the target compound are estimates and have not been experimentally determined.

Computational studies are a powerful tool for predicting the protonation order in polyamines. The protonation of this compound will occur sequentially, with the more basic nitrogen atom being protonated first. Generally, secondary amines are slightly more basic than primary amines due to the electron-donating effect of the additional alkyl group.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the proton affinities of the different nitrogen atoms in the molecule researchgate.net. The nitrogen atom with the higher proton affinity will be the preferred site of initial protonation. For this compound, it is predicted that the secondary nitrogen will be protonated first, followed by the primary nitrogen. Quantum crystallography studies on acridine (B1665455) derivatives have shown how protonation can alter the electron density distribution and molecular architecture rsc.org.

Predicted Protonation Sequence:

First Protonation: The secondary amine nitrogen is expected to be the first site of protonation due to its higher basicity.

Second Protonation: The primary amine nitrogen will be protonated under more acidic conditions.

This predicted order is based on the general principles of amine basicity and would require confirmation through detailed computational analysis or experimental titration.

Catalytic Transformations Involving this compound and its Analogues

While specific catalytic applications of this compound are not widely reported, its structural motifs are found in ligands and catalysts for various organic transformations. The presence of two nitrogen atoms allows it to act as a bidentate ligand in coordination with metal centers.

Analogues of this compound, such as N-benzylamines and ethylenediamine (B42938) derivatives, are utilized in several catalytic processes. For example, N-benzylamines can be prepared through the catalytic hydrogenation of imines formed from benzaldehyde (B42025) and primary amines google.com. Furthermore, derivatives of N-(2-aminoethyl)benzamide have been synthesized and investigated as enzyme inhibitors, highlighting the potential for this class of compounds to interact with biological catalysts nih.gov.

The catalytic activity of hybrid materials prepared by anchoring tris(2-aminoethyl)amine (B1216632) onto metal oxides has been demonstrated in Knoevenagel condensation reactions mdpi.com. This suggests that this compound could potentially be immobilized on a solid support to create a heterogeneous catalyst.

The aza-Michael addition of benzylamine (B48309) to α,β-unsaturated esters, a reaction that forms a C-N bond, can be catalyzed by bases, showcasing a fundamental reaction type involving benzylamines mdpi.com.

Role as a Ligand in Metal-Catalyzed Reactions

There are no available studies detailing the use of this compound as a ligand in metal-catalyzed reactions. The presence of two nitrogen donor atoms suggests it could potentially form chelate complexes with various transition metals. Such complexes are fundamental to many catalytic processes, including hydrogenations, cross-coupling reactions, and polymerizations. However, no specific research has been published that synthesizes, characterizes, or evaluates the catalytic performance of metal complexes incorporating this particular ligand.

Amine-Catalyzed Organic Reactions

Similarly, the role of this compound as a catalyst in its own right (an organocatalyst) is not described in the current scientific literature. Amines are a well-established class of organocatalysts, capable of promoting a wide range of transformations such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The catalytic cycle typically involves the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates. Despite the structural features of this compound being conducive to this type of catalysis, no studies have been found that investigate or report its efficacy in any amine-catalyzed organic reaction.

Coordination Chemistry of N 2 Aminoethyl N 2 Methylbenzyl Amine As a Ligand

Design and Synthesis of N-(2-aminoethyl)-N-(2-methylbenzyl)amine Derived Ligands

The design of ligands based on the this compound framework allows for the creation of polydentate chelators with varying coordination numbers and geometries. The presence of two nitrogen donor atoms in the ethylenediamine (B42938) backbone, coupled with the potential for further functionalization, makes this a versatile platform.

Synthetic strategies for creating more complex ligands from this compound often involve reactions at the primary and secondary amine groups. One common approach is the condensation reaction of the amine with carbonyl compounds, such as aldehydes or ketones, to form Schiff base ligands. For instance, reaction with salicylaldehyde (B1680747) or its derivatives would introduce phenolate (B1203915) oxygen donors, potentially leading to tridentate or tetradentate ligands.

Another synthetic route involves the alkylation of the amine groups to introduce additional coordinating arms. For example, reaction with 2-pyridylmethyl chloride could append pyridyl groups, creating ligands with a higher denticity and a preference for certain metal ions. The synthesis of related aminoethyl-substituted piperidine (B6355638) derivatives has been achieved through methods like conjugate addition and reductive amination, which could be adapted for the modification of this compound. nih.govresearchgate.netd-nb.info

Furthermore, the core structure can be incorporated into larger macrocyclic frameworks. This can be achieved through template synthesis, where a metal ion directs the cyclization reaction between the diamine and a suitable dicarbonyl compound.

The 2-methylbenzyl group is expected to play a significant role in the properties of the resulting ligands and their metal complexes. Its steric bulk can influence the coordination geometry around the metal center, potentially forcing a distorted or unusual geometry. It can also impact the solubility and electronic properties of the complexes.

| Synthetic Approach | Reactants | Potential Ligand Type | Key Features |

|---|---|---|---|

| Schiff Base Condensation | This compound + Aldehydes/Ketones (e.g., salicylaldehyde) | Tridentate (N,N,O) or Tetradentate (N,N,O,O) | Introduces phenolate oxygen donors; versatile and tunable. |

| Alkylation | This compound + Alkyl halides (e.g., 2-pyridylmethyl chloride) | Tetradentate or higher | Increases denticity with additional donor arms. |

| Macrocyclization (Template Synthesis) | This compound + Dicarbonyl compound + Metal ion | Macrocyclic ligand | Creates pre-organized cavities for metal ion binding. |

Metal Complexation Studies

Ligands derived from this compound are expected to form stable complexes with a variety of metal ions due to the chelate effect. The nature of the metal ion and the specific design of the ligand will dictate the stoichiometry, geometry, and stability of the resulting complexes.

Transition metals, with their partially filled d-orbitals, readily form complexes with nitrogen- and oxygen-donor ligands.

Iron(III): Iron(III) is a hard Lewis acid and typically prefers coordination with hard donors like oxygen and nitrogen. Ligands derived from this compound, particularly those incorporating phenolate or carboxylate groups, are expected to form stable high-spin or low-spin Fe(III) complexes. The geometry of these complexes is often octahedral, although five- and seven-coordinate complexes are also known. For instance, tridimensional Schiff-base ligands derived from tris(2-aminoethyl)amine (B1216632) have been shown to form stable mononuclear iron(III) complexes. researchgate.net The steric hindrance from the 2-methylbenzyl group could lead to distorted octahedral geometries.

Copper(II): Copper(II) is known for its flexible coordination geometry, with square planar, square pyramidal, and distorted octahedral complexes being common. The coordination of Cu(II) with N-alkylated glycinamide (B1583983) ligands, which share structural similarities, often results in bridged dimeric structures. researchgate.net The denticity of the ligand and the nature of the counter-ion will play a crucial role in determining the final structure. For example, a tridentate ligand might form a dimeric complex with bridging atoms, while a tetradentate ligand is more likely to form a mononuclear complex.

Lanthanide Ions: Lanthanide ions are hard Lewis acids with a preference for oxygen-donor ligands. However, they also form stable complexes with polydentate nitrogen-containing ligands. The coordination numbers for lanthanide ions are typically high, ranging from 8 to 12. The flexibility of ligands derived from this compound would be advantageous in accommodating the large ionic radii of lanthanide ions. For example, tris[2-(2-methoxyethoxy)ethyl]amine, an acyclic ligand, has been shown to form a variety of complexes with f-block metals, including cage-like structures. nih.gov

S-Block Metal Ions (Group 1): Alkali metals (Group 1) are highly electropositive and form complexes primarily through electrostatic interactions. While they have a lower affinity for nitrogen donors compared to transition metals, they can be complexed by polydentate ligands, particularly those that can encapsulate the metal ion. The tripodal tetradentate ligand tris(N,N-dimethyl-2-aminoethyl)amine (Me6TREN) has been successfully used to form monomeric complexes with lithium, sodium, and potassium. nih.govcgl.org.cn The coordination mode of the ligand can vary depending on the size of the alkali metal ion.

Elucidation of Coordination Modes and Geometries

The coordination behavior of this compound-derived ligands is dictated by their denticity and the nature of the donor atoms, as well as the electronic and steric properties of the metal ion.

The parent amine, this compound, can act as a bidentate ligand, coordinating through its two nitrogen atoms to form a stable five-membered chelate ring. By introducing additional donor groups, its denticity can be systematically increased.

Bidentate (N,N): The basic ethylenediamine backbone provides two nitrogen donors.

Tridentate (N,N,X): Incorporation of an additional donor atom (X = O, N, S) through functionalization of the primary amine can lead to tridentate coordination.

Tetradentate (N,N,X,Y): Further modification can result in tetradentate ligands, which are highly effective chelators for many transition metals, often leading to stable octahedral complexes when two additional monodentate ligands are present. mdpi.com

The denticity of a ligand is a crucial factor in determining the stability and structure of the resulting metal complex. Polydentate ligands generally form more stable complexes than a series of corresponding monodentate ligands, a phenomenon known as the chelate effect. byjus.com

The structural features of metal complexes with this compound-derived ligands can be predicted based on the coordination preferences of the metal ion and the steric constraints of the ligand.

Mononuclear Complexes: With ligands of sufficient denticity (e.g., tetradentate or higher), mononuclear complexes are commonly formed. The geometry around the metal center will depend on the coordination number. For a six-coordinate complex, an octahedral geometry is expected, though the 2-methylbenzyl group may cause distortions.

Binuclear and Polynuclear Complexes: Ligands with bridging functionalities or those with lower denticity can lead to the formation of binuclear or polynuclear complexes. For example, phenolate or alkoxide groups introduced into the ligand can act as bridging units between two metal centers.

Influence of the 2-Methylbenzyl Group: The steric bulk of the 2-methylbenzyl group is a key feature. It can enforce a specific coordination geometry, prevent the close approach of other ligands, and influence the reactivity of the metal center. In some cases, it may lead to the formation of complexes with lower coordination numbers than would be expected based on the ligand's denticity alone.

| Metal Ion | Expected Coordination Number | Common Geometries | Potential Structural Features |

|---|---|---|---|

| Iron(III) | 6 | Octahedral (often distorted) | Mononuclear or binuclear (with bridging ligands). |

| Copper(II) | 4, 5, 6 | Square planar, square pyramidal, distorted octahedral | Mononuclear or dimeric structures. |

| Gadolinium(III) | 8, 9 | Square antiprismatic, tricapped trigonal prismatic | High coordination numbers accommodated by flexible ligands. |

| Group 1 Metals (e.g., K+) | Variable (depends on ligand) | Encapsulated by polydentate ligands. | Coordination primarily through electrostatic interactions. |

Insufficient Data to Generate Article on the Coordination Chemistry of this compound

A thorough review of available scientific literature reveals a lack of specific research data on the solution-phase coordination equilibria of the compound this compound. Consequently, an article detailing its coordination chemistry as a ligand, including potentiometric and spectrophotometric methods for determining metal complex formation constants, cannot be generated at this time.

Searches for the coordination behavior of this compound did not yield specific studies outlining its use as a ligand in solution-phase equilibria studies. The required detailed research findings, including data from potentiometric titrations or spectrophotometric analyses to determine formation constants with various metal ions, are not present in the public domain.

While general principles of coordination chemistry and the methodologies mentioned are well-established for a wide range of similar amine-containing ligands, the specific application and resulting data for this compound are not available. Therefore, the construction of an accurate and scientifically sound article adhering to the requested detailed outline is not feasible.

Further empirical research, including the synthesis of the ligand and subsequent investigation of its coordination properties through the specified analytical techniques, would be necessary to produce the data required for such an article.

Derivatives and Analogues of N 2 Aminoethyl N 2 Methylbenzyl Amine: Structure Property Relationships

Systematic Structural Modifications

Modifications to the Aminoethyl Moiety

Systematic modifications to the aminoethyl portion of analogous N-benzylamine structures have been explored to understand its role in molecular interactions. These changes can range from simple alkyl substitutions to the incorporation of more complex functional groups.

Research on related compounds, such as N-benzyl phenethylamines, has shown that N-alkylation with small groups like methyl, ethyl, or propyl can lead to a significant decrease in biological activity compared to the parent amine. However, more substantial modifications can have varied and sometimes beneficial effects. For instance, in a study focused on (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, the ethylamine group was subjected to a variety of alterations. These included:

Alkylamino substitutions: Replacing the primary amine with secondary or tertiary amines.

N-functionalized ethylamino substitutions: Introducing basic and non-basic functionalities to the nitrogen atom.

Alkyl and benzylic substitutions: Replacing the entire aminoethyl group with other alkyl or benzyl (B1604629) groups nih.gov.

| Modification Type | Example of Alteration | Potential Impact on Properties |

| N-Alkylation | Replacement of amine hydrogens with methyl, ethyl groups. | Can alter basicity and steric hindrance. |

| N-Acylation | Introduction of an acetyl or other acyl group. | Reduces basicity and increases lipophilicity. |

| Chain Length Variation | Extension or shortening of the ethyl bridge (e.g., aminopropyl). | Affects conformational flexibility and distance between functional groups. |

| Incorporation of Cyclic Amines | Replacement of the aminoethyl group with a piperidine (B6355638) or pyrrolidine ring. | Restricts conformational freedom and can enhance binding affinity. |

Modifications to the Methylbenzyl Moiety

The methylbenzyl group is a key determinant of the molecule's interaction with its environment, largely through steric and electronic effects. Alterations to this aromatic ring can profoundly impact the compound's properties.

In studies of analogous N-benzyl phenethylamines, substitution on the benzyl ring has been shown to dramatically influence binding affinity and functional activity. For example, the introduction of a 2-methoxybenzyl group was found to significantly improve both binding affinity and in vivo activity at certain neuroreceptors compared to the unsubstituted benzyl equivalent nih.gov.

Further research has demonstrated that the position and nature of substituents on the benzyl ring are critical. For instance, moving an ethoxy group from the 4-position to the 2-position of the phenyl ring in a related series of compounds led to increased inhibitory effects in cellular assays nih.gov. The electronic properties of the substituents also play a significant role. Electron-donating groups, such as methyl or methoxy, tend to increase the reaction rates of N-substituted benzylamines in certain chemical transformations, whereas electron-withdrawing groups like chloro or nitro decrease these rates researchgate.net.

The following table summarizes common modifications to the methylbenzyl moiety and their observed effects in related compound series.

| Modification Type | Position of Substitution | Example Substituent | Observed Effect in Analogous Series |

| Alkyl Substitution | Ortho (2-), Meta (3-), Para (4-) | Methyl, Ethyl, Propyl | Can influence steric interactions and lipophilicity. |

| Alkoxy Substitution | Ortho (2-), Meta (3-), Para (4-) | Methoxy, Ethoxy | Can enhance binding affinity and activity nih.gov. |

| Halogenation | Ortho (2-), Meta (3-), Para (4-) | Fluoro, Chloro, Bromo | Alters electronic properties and can impact metabolic stability. |

| Methylene-dioxy Substitution | 2,3- or 3,4-positions | -O-CH₂-O- | Can increase selectivity for certain biological targets nih.gov. |

Bridging and Cyclization Strategies

To reduce the conformational flexibility of N-(2-aminoethyl)-N-(2-methylbenzyl)amine and its analogues, researchers have employed bridging and cyclization strategies. These approaches lock the molecule into a more rigid conformation, which can lead to enhanced selectivity and affinity for biological targets.

Various methods have been developed for the cyclization of related amine structures. For example, base-mediated [3+2] cycloaddition of vinyl sulfoxides with N-benzyl ketimines has been used to synthesize polysubstituted 1-pyrrolines nih.gov. Another approach involves the intramolecular cyclization of N-benzylpiperidine-4-one derivatives to create novel tricyclic heterocyclic systems researchgate.net. Furthermore, N-benzyl-3-anilinopropanamides have been cyclized to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines researchgate.net.

These strategies often involve multi-step synthetic sequences and can be used to create a diverse range of rigidified analogues. The choice of cyclization strategy depends on the desired ring size and the nature of the functional groups present in the precursor molecule.

Impact of Substituent Effects on Physicochemical Properties

The introduction of different substituents to the this compound framework directly influences its fundamental physicochemical properties, such as lipophilicity, acidity/basicity (pKa), and electronic distribution. These properties are critical determinants of a compound's behavior in various environments.

In a series of N-substituted phenyldihydropyrazolones, it was observed that more apolar compounds generally exhibited better biological activity than more polar analogues frontiersin.org. This highlights the importance of lipophilicity, which can be modulated by the addition or removal of hydrophobic or hydrophilic substituents. For instance, increasing the length of an alkyl chain on the benzyl ring would be expected to increase lipophilicity.

The electronic nature of the substituents also has a profound impact. A study on the reactions of N-substituted benzylamines with benzyl bromide demonstrated a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the reaction rate researchgate.net. Electron-donating groups increase the nucleophilicity of the amine, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

Chiral Derivatives and Enantioselective Synthesis

The nitrogen and/or the benzylic carbon in derivatives of this compound can be stereogenic centers, leading to the existence of enantiomers. These stereoisomers can exhibit different physicochemical and biological properties. Consequently, the development of methods for the enantioselective synthesis of chiral amines is of significant interest.

A variety of strategies have been employed for the asymmetric synthesis of chiral amines. These include:

Biocatalytic Methods: Engineered enzymes, such as myoglobin variants, have been used to catalyze the asymmetric N-H carbene insertion of aromatic amines with diazo-reagents, producing chiral amines with high enantiomeric excess nih.gov. Transaminases are another class of enzymes that have been extensively engineered for the synthesis of chiral amines from prochiral ketones researchgate.net.

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful method for the enantioselective synthesis of chiral amines from imines, enamines, and related substrates. A wide range of chiral ligands and metal catalysts (e.g., iridium, rhodium) have been developed for this purpose acs.org.

Chiral Auxiliaries: The use of chiral auxiliaries, such as (R)- or (S)-alpha-phenylethylamine, can direct the stereochemical outcome of a reaction, allowing for the diastereoselective synthesis of intermediates that can then be converted to the desired chiral amine mdpi.com.

The choice of method depends on the specific target molecule and the desired enantiomeric purity. The ability to produce single enantiomers is crucial for studying the specific interactions of each stereoisomer and for developing compounds with improved therapeutic indices.

Advanced Analytical Methodologies for N 2 Aminoethyl N 2 Methylbenzyl Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation for complex organic molecules like N-(2-aminoethyl)-N-(2-methylbenzyl)amine. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful means for its separation and quantification, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly suitable method for the analysis of this compound due to the compound's polarity and the presence of a UV-absorbing aromatic ring. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For a basic compound like this compound, peak shape can be improved by using a slightly acidic mobile phase. The addition of modifiers like formic acid or trifluoroacetic acid to the mobile phase (e.g., a gradient of acetonitrile (B52724) and water) protonates the amine groups, which minimizes undesirable interactions with residual silanol (B1196071) groups on the stationary phase, thereby reducing peak tailing and improving resolution.

Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore of the 2-methylbenzyl group. For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometry (MS) detector, a technique known as LC-MS.

Table 1: Typical HPLC Parameters for Analysis of Substituted Benzylamines

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar to non-polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Acid modifier improves peak shape for basic amines. Gradient elution is often used. |

| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |

| Detection | UV at ~210-220 nm or Mass Spectrometry (LC-MS) | The benzyl (B1604629) group provides UV absorbance. MS provides high sensitivity and structural data. |

| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. However, direct GC analysis of amines like this compound can be challenging. The primary and secondary amine groups are polar and can engage in hydrogen bonding, leading to strong adsorption on the stationary phase and resulting in poor peak shape (tailing) and potential sample loss. researchgate.net

To overcome these issues, specialized columns with base-deactivated surfaces are often employed. Furthermore, derivatization of the amine groups (discussed in section 8.3) is a common strategy to block the active hydrogens, thereby increasing volatility and reducing polarity. researchgate.net When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive structural identification. researchgate.netresearchgate.net

Table 2: Representative GC Parameters for Amine Analysis

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | DB-5ms, HP-5ms, or specialized base-deactivated columns | Low-polarity columns are common; deactivation is key to prevent peak tailing. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |

| Injector Temperature | 250-280 °C | Must be high enough to ensure complete volatilization without causing degradation. |

| Oven Program | Temperature gradient (e.g., 50°C held for 2 min, then ramp to 280°C) | Programmed heating allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds. MS provides identification. |

Electroanalytical Methods

Electroanalytical techniques offer an alternative approach for the quantification of electroactive compounds. longdom.org These methods are based on measuring electrical properties like current or potential, which relate to the concentration of an analyte in solution. For this compound, the amine functional groups can be electrochemically oxidized at a suitable electrode surface.

Techniques such as voltammetry could be applied for its determination. longdom.org In a typical voltammetric experiment, a potential is applied to a working electrode, and the resulting current from the oxidation of the amine is measured. The peak current is directly proportional to the concentration of the compound. Methods like cyclic voltammetry can be used to study the electrochemical behavior of the compound, while more sensitive techniques like differential pulse voltammetry or square-wave voltammetry would be suitable for quantitative analysis. While specific applications for this exact molecule are not widely documented, the electrochemical oxidation of benzylamines is a known process, suggesting the feasibility of developing a validated electroanalytical method. rsc.orgrsc.org

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. thermofisher.comlibretexts.org For this compound, derivatization is particularly useful for both HPLC and GC analysis to enhance detection and improve chromatographic performance. researchgate.netthermofisher.com

For HPLC analysis , derivatization is primarily used to attach a chromophoric or fluorophoric tag to the molecule, significantly enhancing the sensitivity of UV or fluorescence detectors. thermofisher.com This is especially useful for trace-level analysis. Reagents like Dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with both primary and secondary amines to form highly fluorescent derivatives. thermofisher.comrsc.orgmdpi.com

For GC analysis , the main goals of derivatization are to increase volatility and thermal stability while reducing polarity to prevent adsorption and peak tailing. libretexts.org This is achieved by replacing the active hydrogen atoms on the amine groups. Two common approaches are:

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride react with primary and secondary amines to form stable, volatile amide derivatives that are also highly sensitive to electron capture detection (ECD). research-solution.comjfda-online.com

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, creating derivatives that are much more volatile and suitable for GC analysis. libretexts.org

Table 3: Common Derivatization Reagents for Primary and Secondary Amines

| Reagent | Abbreviation | Target Group(s) | Primary Analytical Advantage | Technique |

|---|---|---|---|---|

| Dansyl chloride | DNS-Cl | Primary/Secondary Amines | Forms highly fluorescent derivative. rsc.org | HPLC-FLD |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | Forms stable, fluorescent derivative. thermofisher.comrsc.org | HPLC-FLD |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary/Secondary Amines | Forms fluorescent derivative for selective detection. mdpi.com | HPLC-FLD |

| Pentafluorobenzoyl chloride | PFBCI | Primary/Secondary Amines | Increases volatility; sensitive to ECD. research-solution.com | GC-ECD |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary/Secondary Amines | Increases volatility and thermal stability. libretexts.org | GC-FID/MS |

Research Applications of N 2 Aminoethyl N 2 Methylbenzyl Amine in Chemical Sciences

Role as a Chemical Building Block in Advanced Organic Synthesis

The N-benzylated ethylenediamine (B42938) scaffold, exemplified by N-(2-aminoethyl)-N-(2-methylbenzyl)amine, is a versatile and valuable building block in organic synthesis. huntsman.comminakem.com This structural motif incorporates a primary amine, a secondary amine, and a benzyl (B1604629) group, offering multiple reactive sites for constructing more complex molecular architectures. sigmaaldrich.com Derivatives of N-substituted ethylenediamine are recognized as important organic intermediates and fragments in medicinal chemistry. asianpubs.org

A common synthetic route to access the core N-benzylethylenediamine structure is through the reductive amination of a substituted benzaldehyde (B42025) with ethylenediamine. For instance, benzaldehyde can be reacted with ethylenediamine in methanol, followed by reduction with a hydride agent like sodium borohydride (B1222165), to yield N-benzylethylenediamine. chemicalbook.com This straightforward approach allows for the introduction of various substituents on the aromatic ring, such as the ortho-methyl group in the target compound, by starting with the corresponding aldehyde (e.g., 2-methylbenzaldehyde).

Once formed, this scaffold can participate in a wide range of chemical transformations. The primary and secondary amines can undergo reactions such as acylation, sulfonylation, and further alkylation. nih.gov For example, N-benzylethylenediamine is used in the one-pot synthesis of N,N,N′-trisubstituted guanidines. sigmaaldrich.com It can also undergo condensation reactions with carbonyl compounds like dibenzoylmethane (B1670423) to form Schiff bases. sigmaaldrich.comchemicalbook.com The bifunctional nature of the diamine allows it to serve as a foundational element for creating elaborate molecules, including potent enzyme inhibitors and ligands for coordination chemistry. nih.gov The synthesis of N-acyl ethylenediamine triacetic acid, a type of chelating surfactant, begins with the reaction between an fatty acid chloride and ethylenediamine, highlighting the utility of this core in creating amphiphilic molecules. sciforum.net

The table below summarizes key synthetic transformations involving the N-benzylethylenediamine scaffold.

| Reaction Type | Reagents | Product Class | Reference |

| Reductive Amination | Benzaldehyde, Ethylenediamine, NaBH₄ | N-Benzylethylenediamine | chemicalbook.com |

| Condensation | Dibenzoylmethane | Schiff Base | sigmaaldrich.comchemicalbook.com |

| Guanidinylation | Guanidinylating agents | N,N,N′-Trisubstituted Guanidines | sigmaaldrich.com |

| Sulfonylation | Imidazole-4-sulfonyl chloride | Sulfonamides (as part of a larger scaffold) | nih.gov |

| Carboxymethylation | Chloroacetic acid | Chelating Agents | sciforum.net |

Design of Molecular Receptors and Chemosensors

The structural framework of this compound is well-suited for the design of molecular receptors and chemosensors. crimsonpublishers.com A chemosensor is a molecule that reversibly binds a target analyte and produces a measurable signal, such as a change in color or fluorescence. researchgate.net The N-benzylated ethylenediamine motif provides key features for this purpose: two nitrogen atoms that can act as a binding site for metal ions or other guests, a flexible ethyl spacer allowing the binding sites to adopt an optimal conformation, and an aromatic ring that can be part of or linked to a signaling unit (a chromophore or fluorophore). nih.gov

In the design of fluorescent chemosensors, the ethylenediamine unit often serves as the ionophore or receptor part of the molecule. When a target metal ion coordinates to the nitrogen atoms, it can perturb the electronic properties of the attached fluorophore, leading to a change in fluorescence intensity. This can manifest as fluorescence quenching (turn-off) or enhancement (turn-on). nih.gov For example, a fluorescent sensor for Zn(II) based on a polyamine macrocycle incorporating a 2,5-diphenyl asianpubs.orgchemicalbook.comoxadiazole fluorophore operates through a "chelating enhancement of fluorescence" (CHEF) effect, where binding to the metal ion enhances the quantum yield of the fluorophore. nih.gov

The benzyl group can also play a direct role. It can be functionalized with donor or acceptor groups to tune the electronic properties of the sensor or can participate in π-π stacking interactions to stabilize the receptor-analyte complex. The NBD (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole) group, for instance, is a common fluorophore that is non-fluorescent until it reacts with primary or secondary amines, making derivatives like NBD-ethylenediamine useful for sensing applications where it becomes fluorescent upon interaction. biotium.com The fluorescence of NBD is highly sensitive to the local environment, increasing in hydrophobic settings, a property that can be exploited in sensor design. biotium.com

The table below provides examples of chemosensors based on related structural motifs.

| Sensor Motif | Target Analyte | Signaling Mechanism | Reference |

| Polyamine macrocycle with oxadiazole | Zn(II) | Fluorescence turn-on (CHEF) | nih.gov |

| Polyamine macrocycle with oxadiazole | Cu(II) | Fluorescence quenching | nih.gov |

| NBD-ethylenediamine | Activated carboxyl groups | Covalent reaction leading to fluorescence | biotium.com |

| Quinolone aldehyde dimers | Various diamines | Changes in fluorescence upon binding | researchgate.net |

| Tetraphenylethene (TPE) derivatives | Nitrophenolic explosives | Fluorescence quenching | mdpi.com |

Applications in Functional Materials Research

Derivatives of N-benzylated ethylenediamines serve as building blocks for a variety of functional materials, where their specific chemical properties are translated into macroscopic functions. ontosight.ai The presence of reactive amine groups allows for their incorporation into polymeric structures and their use as specialty additives in material formulations.

One major application area for related compounds is in polymer chemistry. Ethyleneamines are widely utilized as curing agents, or hardeners, for epoxy resins. huntsman.com The primary and secondary amine groups can react with the epoxide groups of the resin to form a cross-linked, three-dimensional network, converting the liquid resin into a hard, durable solid. The specific structure of the amine, including the presence of a benzyl group, can influence the curing rate, glass transition temperature, and mechanical properties of the final material. Substituted amines are also used as intermediates for coatings and as accelerators in epoxy curing. huntsman.com

Furthermore, the reaction of diamines with dicarboxylic acids is a fundamental method for producing thermoplastic polyamide resins, which are extensively used as hot-melt adhesives. huntsman.com The N-benzylated ethylenediamine structure could be used to create specialty polyamides with modified properties, such as altered thermal stability or solubility, imparted by the benzyl group.

In another domain, the chelating ability of the ethylenediamine core is exploited in the synthesis of functional surfactants. N-acyl ethylenediamine triacetic acids, prepared from ethylenediamine precursors, act as chelating surfactants that remain effective in hard water by sequestering metal ions like Ca²⁺. sciforum.net This demonstrates how the core structure can be leveraged to create materials for detergent and cleaning applications.

Investigations in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound contains several features that are highly relevant to the construction of supramolecular assemblies. These include N-H groups that can act as hydrogen bond donors, nitrogen lone pairs and the π-system of the benzene (B151609) ring that can act as hydrogen bond acceptors, and the aromatic ring itself, which can participate in π–π stacking interactions. researchgate.netresearchgate.net

A compelling example of how these interactions can be harnessed is seen in the formation of supramolecular organogels from N-benzyl, N'-acylbispidinols. nih.govmdpi.com In these systems, hydrogen bonding involving amide, hydroxyl, and ammonium (B1175870) groups is responsible for the initial formation of one-dimensional molecular chains. nih.gov The subsequent self-assembly of these chains into the larger, three-dimensional fibrous network that constitutes the gel is driven by π–π stacking interactions between the benzyl groups of adjacent chains. nih.gov This illustrates a hierarchical assembly process where specific, directional hydrogen bonds create initial order, which is then reinforced by weaker, non-directional stacking forces to build the macroscopic material.

The interplay of these non-covalent forces is critical. The benzene rings of N-bound benzyl groups can lie to one side of a molecule, and their orientation can either preclude or promote π–π interactions. researchgate.net In other systems, molecules can be linked into extensive sheets or three-dimensional frameworks through a combination of N–H···N, N–H···O, and C–H···O hydrogen bonds. researchgate.net The specific combination of hydrogen bond types ultimately determines the final supramolecular architecture. researchgate.net

| Non-Covalent Interaction | Structural Moiety Involved | Resulting Supramolecular Structure | Reference |

| Hydrogen Bonding (N-H···O, N-H···N) | Amine/Amide groups | 1D chains, 2D sheets | researchgate.netnih.gov |

| π–π Stacking | Benzyl aromatic rings | 3D fibrous networks (Gels) | nih.gov |

| C–H···O Interactions | C-H bonds and oxygen atoms | Supramolecular chains | researchgate.net |

| N–H···π(arene) Interactions | Amine N-H and Benzene Ring | Dimeric aggregates | researchgate.net |

Fundamental Studies in Receptor-Ligand Interactions Utilizing this compound Analogues

Analogues based on the N-benzylated ethylenediamine scaffold are exceptionally important as chemical tools for studying receptor-ligand interactions, particularly for sigma (σ) receptors. nih.govacs.org Sigma receptors, comprising σ1 and σ2 subtypes, are transmembrane proteins implicated in numerous neurological disorders and cancer, making them significant therapeutic targets. nih.govnih.gov

The N-benzylethylenediamine framework is a well-established pharmacophore for σ receptor ligands. chemrxiv.org Molecular modeling and structure-activity relationship (SAR) studies reveal that distinct parts of the scaffold are responsible for key interactions within the receptor's binding pocket. chemrxiv.org The basic nitrogen atom of the diamine is crucial for forming a strong ionic interaction or salt bridge with a conserved acidic amino acid residue, such as glutamic acid (Glu172) in the σ1 receptor. chemrxiv.org The benzyl group occupies a hydrophobic pocket and engages in favorable π-π stacking or hydrophobic interactions. chemrxiv.org